Leukotriene B4
Overview
Description
Leukotriene B4 is a potent lipid mediator involved in inflammation. It is produced by leukocytes in response to inflammatory stimuli and plays a crucial role in the immune response by recruiting and activating leukocytes, particularly neutrophils, to sites of tissue damage or infection . This compound is synthesized from arachidonic acid through the action of the enzyme leukotriene-A4 hydrolase .
Scientific Research Applications
Leukotriene B4 has a wide range of scientific research applications across various fields:
Mechanism of Action
LTB4 uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses . It is able to induce the adhesion and activation of leukocytes on the endothelium, allowing them to bind to and cross it into the tissue .
Future Directions
Biochemical Analysis
Biochemical Properties
Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway. The initial step involves the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form this compound. This compound interacts with specific receptors on the surface of leukocytes, known as BLT1 and BLT2 receptors. These interactions lead to the activation and recruitment of leukocytes to sites of inflammation. Additionally, this compound can induce the formation of reactive oxygen species and the release of lysosomal enzymes by neutrophils .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neutrophils, this compound acts as a potent chemoattractant, guiding these cells to sites of tissue damage or infection. It also enhances the adhesion of leukocytes to the endothelium, facilitating their migration across the blood vessel walls into the affected tissues. This compound influences cell signaling pathways by activating mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to BLT1 and BLT2 receptors on the surface of leukocytes. This binding triggers a cascade of intracellular signaling events, including the activation of MAPKs and the PI3K/Akt pathway. These signaling pathways lead to the phosphorylation of various transcription factors, including NF-κB, which then translocate to the nucleus and promote the expression of pro-inflammatory genes. This compound also induces the production of reactive oxygen species and the release of lysosomal enzymes, further amplifying the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions, but it can be rapidly degraded by enzymes such as this compound 20-hydroxylase. The temporal effects of this compound on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce a rapid and transient increase in the production of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can cause sustained leukocyte recruitment and tissue inflammation over several hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant, recruiting leukocytes to sites of inflammation. At high doses, this compound can induce excessive inflammation and tissue damage. Studies in animal models have shown that high doses of this compound can lead to increased vascular permeability, edema, and pain responses. Additionally, chronic exposure to high levels of this compound has been associated with the development of inflammatory diseases such as asthma and rheumatoid arthritis .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the 5-lipoxygenase pathway. This pathway begins with the conversion of arachidonic acid to leukotriene A4 by the enzyme 5-lipoxygenase. Leukotriene A4 is then hydrolyzed by leukotriene A4 hydrolase to form this compound. This compound can be further metabolized by enzymes such as this compound 20-hydroxylase, which converts it to 20-hydroxy-leukotriene B4. This metabolite can then be oxidized to form 20-carboxy-leukotriene B4, which is less biologically active .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In humans, this compound export from the cytoplasm to the extracellular space is mediated by the ATP-binding cassette (ABC) family transporter ABCC4/MRP4. Once in the extracellular space, this compound can bind to its receptors on the surface of leukocytes and other immune cells. The distribution of this compound within tissues is influenced by its interactions with binding proteins and its ability to diffuse across cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the localization of its synthesizing enzyme, 5-lipoxygenase. In resting cells, 5-lipoxygenase can accumulate in either the cytoplasm or the nucleoplasm. Upon cell stimulation, 5-lipoxygenase translocates to membranes, including the nuclear envelope, to initiate leukotriene synthesis. The positioning of 5-lipoxygenase within the nucleus of resting cells is a powerful determinant of the capacity to generate this compound upon subsequent activation. This subcellular localization is crucial for the efficient production of this compound and its subsequent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene B4 is synthesized in vivo from leukotriene A4 by the enzyme leukotriene-A4 hydrolase . The synthetic route involves the oxidation of arachidonic acid by the enzyme 5-lipoxygenase to form leukotriene A4, which is then hydrolyzed to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as leukocytes, where it is naturally produced in response to inflammatory mediators . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the enzymes required for this compound synthesis in large quantities .
Chemical Reactions Analysis
Types of Reactions: Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups under specific conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may have different biological activities .
Comparison with Similar Compounds
Leukotriene B4 is part of the leukotriene family, which includes several other compounds with similar structures and functions:
Leukotriene A4: The precursor to this compound, involved in the initial steps of leukotriene synthesis.
Leukotriene C4, D4, and E4: These are cysteinyl leukotrienes involved in bronchoconstriction and vascular permeability.
Leukotriene B5: A less potent analog of this compound, derived from eicosapentaenoic acid.
Uniqueness of this compound: this compound is unique in its potent chemoattractant properties and its ability to activate a wide range of immune cells, making it a critical mediator in the inflammatory response .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037162 | |
Record name | Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Fisher Scientific MSDS], Solid | |
Record name | Leukotriene B4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15166 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71160-24-2 | |
Record name | Leukotriene B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leukotriene B4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUKOTRIENE B4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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